molecular formula C9H10O3 B12394664 Paeonol-d3

Paeonol-d3

Cat. No.: B12394664
M. Wt: 169.19 g/mol
InChI Key: UILPJVPSNHJFIK-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Paeonol-d3 can be synthesized through the deuteration of paeonol. The process typically involves the exchange of hydrogen atoms in paeonol with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where paeonol is treated with deuterium gas in the presence of a palladium catalyst . The reaction conditions usually include a temperature range of 50-100°C and a pressure of 1-5 atmospheres.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. The purity of the final product is typically ensured through chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions

Paeonol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its enhanced stability and reduced metabolic rate compared to its non-deuterated counterpart, paeonol. This makes it a valuable tool in pharmacokinetic studies and drug development .

Properties

Molecular Formula

C9H10O3

Molecular Weight

169.19 g/mol

IUPAC Name

1-[2-hydroxy-4-(trideuteriomethoxy)phenyl]ethanone

InChI

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3/i2D3

InChI Key

UILPJVPSNHJFIK-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C)O

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)O

Origin of Product

United States

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